7-[(2-Chloroanilino)methyl]quinolin-8-ol is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline core substituted with a chloroaniline moiety, making it of interest in medicinal chemistry due to its potential therapeutic applications. Its structural complexity allows for various interactions at the molecular level, contributing to its relevance in drug development and organic synthesis.
The compound is synthesized through reactions involving 8-hydroxyquinoline and 2-chlorobenzylamine, typically under catalytic conditions. The synthesis can be scaled for industrial applications, utilizing continuous flow reactors to enhance efficiency and yield.
7-[(2-Chloroanilino)methyl]quinolin-8-ol can be classified as:
The synthesis of 7-[(2-Chloroanilino)methyl]quinolin-8-ol generally involves the following steps:
The reaction mechanism likely involves nucleophilic substitution where the amine group of 2-chlorobenzylamine attacks the electrophilic carbon in the quinoline structure. This process may be facilitated by the presence of a catalyst that lowers the activation energy required for the reaction.
The molecular formula of 7-[(2-Chloroanilino)methyl]quinolin-8-ol is , with a molecular weight of approximately 284.74 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 284.74 g/mol |
IUPAC Name | 7-[(2-Chloroanilino)methyl]quinolin-8-ol |
InChI | InChI=1S/C16H13ClN2O/c17-13... |
SMILES | C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Cl |
The InChI Key for this compound is SIQPSBPDNFPNKG-UHFFFAOYSA-N, which provides a unique identifier useful for database searches.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1